molecular formula C15H10ClN3OS2 B13220123 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B13220123
M. Wt: 347.8 g/mol
InChI Key: LPUHCLJOYMWZKC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyrimidine, and thiophene rings

Preparation Methods

The synthesis of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of thiophene rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Chloromethylation: The chloromethyl group can be introduced using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to different oxidation states and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases, which are crucial for cell growth and proliferation . The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar compounds include other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. 2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its combination of furan, pyrimidine, and thiophene rings, which confer distinct electronic and steric properties.

Biological Activity

2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a furo[2,3-d]pyrimidine core with chloromethyl and thiophene substituents. Its molecular formula is C13H10ClN3S2C_{13}H_{10}ClN_3S_2, and it has a CAS number of 1000933-79-8. The presence of the chloromethyl group is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Protein Kinase Inhibition : The compound has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various pathways.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the following table:

Activity Cell Line IC50 (µM) Reference
AntiproliferativeHeLa (cervical cancer)5.0
AntitumorMDA-MB-231 (breast cancer)3.7
CytotoxicityA549 (lung cancer)4.5

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antitumor Efficacy :
    • Researchers evaluated the compound's effects on various cancer cell lines including HeLa and MDA-MB-231. Results indicated significant cytotoxicity with IC50 values ranging from 3.7 to 5.0 µM, suggesting a potent antitumor effect.
    • The study also indicated that the compound induced G2/M phase arrest in treated cells, leading to increased apoptosis as confirmed by flow cytometry assays.
  • Mechanistic Insights :
    • Further investigations revealed that the compound inhibits specific signaling pathways associated with tumor growth. For instance, it was found to downregulate the expression of key proteins involved in cell cycle regulation and survival pathways.

Comparative Analysis

When compared to other similar compounds within the furo[2,3-d]pyrimidine class, this compound exhibits unique properties due to its chloromethyl group which enhances its reactivity and potential for biological interactions.

Compound IC50 (µM) Activity Type
5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine12.0Antiproliferative
This compound4.5Antitumor

Properties

Molecular Formula

C15H10ClN3OS2

Molecular Weight

347.8 g/mol

IUPAC Name

2-(chloromethyl)-5,6-dithiophen-2-ylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H10ClN3OS2/c16-7-10-18-14(17)12-11(8-3-1-5-21-8)13(20-15(12)19-10)9-4-2-6-22-9/h1-6H,7H2,(H2,17,18,19)

InChI Key

LPUHCLJOYMWZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CS4

Origin of Product

United States

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